5,5-dimethyl-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}cyclohexane-1,3-dione
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Overview
Description
5,5-dimethyl-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound that features a thiazole ring, a cyclohexane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}cyclohexane-1,3-dione typically involves the condensation of 4-phenyl-1,3-thiazol-2-amine with 5,5-dimethylcyclohexane-1,3-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and phenyl rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The phenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazole derivatives: Known for their antimicrobial properties.
Cyclohexane-1,3-dione derivatives: Used in the synthesis of various pharmaceuticals.
Phenylthiazole derivatives: Studied for their anticancer activities.
Uniqueness
5,5-dimethyl-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}cyclohexane-1,3-dione is unique due to the combination of its structural elements, which confer a broad range of biological activities. The presence of both the thiazole and cyclohexane rings allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-(4-phenyl-1,3-thiazol-2-yl)iminomethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-18(2)8-15(21)13(16(22)9-18)10-19-17-20-14(11-23-17)12-6-4-3-5-7-12/h3-7,10-11,21H,8-9H2,1-2H3/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXOISPGMXTDCL-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=NC(=CS2)C3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)/C=N/C2=NC(=CS2)C3=CC=CC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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